molecular formula C27H21N3O4S B2416982 (2-Amino-1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)indolizin-3-yl)(4-ethoxyphenyl)methanone CAS No. 891024-08-1

(2-Amino-1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)indolizin-3-yl)(4-ethoxyphenyl)methanone

Cat. No.: B2416982
CAS No.: 891024-08-1
M. Wt: 483.54
InChI Key: AAQMPADPGKCXLE-UHFFFAOYSA-N
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Description

The compound “(2-Amino-1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)indolizin-3-yl)(4-ethoxyphenyl)methanone” is a complex organic molecule. It is part of a series of compounds that have been designed based on literature reports of the activity of indoles against various cancer cell lines . These compounds have been synthesized via a Pd-catalyzed C-N cross-coupling and evaluated for their anticancer activity .


Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The benzo[d][1,3]dioxol-5-yl group is a common motif in many biologically active compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include C-N cross-coupling and acylation . Further reactions with ammonium thiocyanate lead to cyclization to form thiazolidinones . Coupling reactions with mercaptothiazoles or N-Boc-glycine and N-Boc-phenylalanine lead to the formation of coupled heterocyclic derivatives .


Physical and Chemical Properties Analysis

Thiazole derivatives are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .

Scientific Research Applications

Synthesis and Antibacterial Screening

(2-Amino-1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)indolizin-3-yl)(4-ethoxyphenyl)methanone and its derivatives have been synthesized and characterized in various studies. For instance, Landage et al. (2019) synthesized a series of thiazolyl pyrazole and benzoxazole derivatives, characterizing them through spectral and analytical data, and evaluated their antibacterial activities (Landage, Thube, & Karale, 2019).

Spectral Characterization and Docking Studies

Shahana and Yardily (2020) conducted detailed spectral characterization, DFT (Density Functional Theory), and docking studies on novel thiazole compounds, highlighting the importance of structural optimization and understanding the antibacterial activity of the compound through molecular docking studies (Shahana & Yardily, 2020).

Antimicrobial Activity

Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives and evaluated their in vitro antimicrobial activity, observing variable and modest activity against certain strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Synthesis and Biological Evaluation

Naik, Mahanthesha, and Suresh (2022) synthesized a novel series of methanone derivatives and evaluated their anti-cancer and antimicrobial activities. Some compounds exhibited potent cytotoxicity and moderate antibacterial and antifungal activities (Naik, Mahanthesha, & Suresh, 2022).

Design and Synthesis as Anticonvulsant Agents

Malik and Khan (2014) synthesized novel methanone derivatives and evaluated their anticonvulsant activities, revealing that certain compounds were highly potent with significant protective indices, much higher than the reference drug phenytoin (Malik & Khan, 2014).

Future Directions

The compound and its derivatives show promise in the field of anticancer research . Further studies are needed to optimize these compounds, understand their mechanisms of action, and evaluate their potential as therapeutic agents.

Properties

IUPAC Name

[2-amino-1-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]indolizin-3-yl]-(4-ethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N3O4S/c1-2-32-18-9-6-16(7-10-18)26(31)25-24(28)23(20-5-3-4-12-30(20)25)27-29-19(14-35-27)17-8-11-21-22(13-17)34-15-33-21/h3-14H,2,15,28H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAQMPADPGKCXLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C4=NC(=CS4)C5=CC6=C(C=C5)OCO6)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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